11-[(3-Bromophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione
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Overview
Description
11-[(3-Bromophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,9-triene-7,12-dione is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a methoxyphenyl group, and a tetraazatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[(3-Bromophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione typically involves multiple steps. The initial step often includes the preparation of the bromophenyl and methoxyphenyl intermediates, which are then subjected to a series of reactions to form the final compound. Common reagents used in these reactions include bromine, methoxybenzyl chloride, and various catalysts to facilitate the formation of the tetraazatricyclo framework.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
11-[(3-Bromophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace the bromine atom in the bromophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
11-[(3-Bromophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 11-[(3-Bromophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: Shares the bromophenyl group but differs in its overall structure and functional groups.
Sulfur Compounds: Contains sulfur atoms and exhibits similar reactivity patterns.
Uniqueness
11-[(3-Bromophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,9-triene-7,12-dione is unique due to its tetraazatricyclo framework, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H23BrN4O3S |
---|---|
Molecular Weight |
503.4 g/mol |
IUPAC Name |
11-[(3-bromophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecane-7,12-dione |
InChI |
InChI=1S/C22H23BrN4O3S/c1-30-18-8-3-2-6-15(18)13-25-20(28)19-17(9-10-31-19)27-21(25)24-26(22(27)29)12-14-5-4-7-16(23)11-14/h2-8,11,17,19,21,24H,9-10,12-13H2,1H3 |
InChI Key |
SWELXJGQUJNPDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2C3NN(C(=O)N3C4CCSC4C2=O)CC5=CC(=CC=C5)Br |
Origin of Product |
United States |
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